molecular formula C23H29N3O2 B3515124 2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide

2,4-dimethyl-N-{4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide

Cat. No.: B3515124
M. Wt: 379.5 g/mol
InChI Key: ZRIMYLNZESNVAU-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. Benzamides and their derivatives have a wide range of biological activities and are often used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely show typical characteristics of benzamides and piperazines. The benzamide moiety could participate in pi stacking interactions due to the conjugated system of the benzene ring. The piperazine ring, being a secondary amine, could be involved in hydrogen bonding .


Chemical Reactions Analysis

Benzamides, in general, can undergo various chemical reactions. They can be hydrolyzed to produce benzoic acids and amines. They can also participate in coupling reactions to form larger molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its benzamide and piperazine moieties. For example, it might have moderate solubility in water due to the polar carboxamide group and the secondary amine in the piperazine ring .

Future Directions

Future studies could focus on exploring the biological activity of this compound. Given the wide range of activities exhibited by benzamide and piperazine derivatives, this compound could potentially be a candidate for drug development .

Properties

IUPAC Name

2,4-dimethyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-16(2)23(28)26-13-11-25(12-14-26)20-8-6-19(7-9-20)24-22(27)21-10-5-17(3)15-18(21)4/h5-10,15-16H,11-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIMYLNZESNVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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